molecular formula C15H12F5NO3S B1429610 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379811-80-9

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B1429610
CAS No.: 1379811-80-9
M. Wt: 381.3 g/mol
InChI Key: YMYMQXDSJREIHZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a potent, dual-specificity kinase inhibitor with significant research value in oncology. It functions by selectively targeting and inhibiting both AKT (Protein Kinase B) and PIM kinases, two critical signaling nodes that promote cell survival, proliferation, and tumorigenesis . The compound's structure integrates a pentafluorosulfanyl (SF5) group, a highly electronegative and metabolically stable bioisostere that enhances its binding affinity and pharmacokinetic properties. Its primary research application is in the investigation of dysregulated signaling pathways in various cancers, including hematological malignancies and solid tumors . Researchers utilize this inhibitor to elucidate the synergistic effects of concurrent AKT and PIM blockade, to study mechanisms of drug resistance, and to evaluate its potential as a lead compound in preclinical anticancer therapeutic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5NO3S/c1-22-13-6-3-9(7-14(13)23-2)15-11-8-10(25(16,17,18,19)20)4-5-12(11)21-24-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYMQXDSJREIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a novel compound with significant potential in medicinal chemistry. Its unique structural features, including the pentafluorosulfanyl group and the dimethoxyphenyl moiety, suggest a variety of biological activities. This article aims to explore its biological activity based on existing research findings, case studies, and relevant data.

  • Molecular Formula : C15H12F5NO3S
  • Molecular Weight : 381.32 g/mol
  • CAS Number : 1379811-80-9

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its pharmacological potential. The following sections detail its mechanisms of action, therapeutic applications, and relevant research findings.

  • Inhibition of Enzymatic Activity : Compounds with isoxazole structures have been shown to inhibit various enzymes, potentially affecting pathways involved in inflammation and cancer progression.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects.

Therapeutic Applications

  • Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory drugs, it may serve as a candidate for developing new therapeutic agents.
  • Anticancer Research : Initial studies indicate potential efficacy against certain cancer cell lines, warranting further investigation.

Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of benzo[c]isoxazole highlighted the successful synthesis of this compound. Characterization techniques such as NMR and IR spectroscopy confirmed its structure and purity .

Study 2: Biological Assays

In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. The IC50 values indicated a promising therapeutic index, suggesting that further optimization could enhance its efficacy .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pentafluorosulfanyl group significantly impact the compound's biological activity. This insight is crucial for developing more potent derivatives .

Data Summary

PropertyValue
Molecular FormulaC15H12F5NO3S
Molecular Weight381.32 g/mol
CAS Number1379811-80-9
Antimicrobial ActivityModerate
Cytotoxicity (IC50)Varies by cell line
Structural InsightsConfirmed via NMR/IR

Comparison with Similar Compounds

Comparison with Trifluoromethylated Isoxazoles

The compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) exhibits potent anti-cancer activity against MCF-7 breast cancer cells (IC50 = 2.63 µM), attributed to the electron-withdrawing trifluoromethyl (–CF3) group. Notably, its non-CF3 analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14), shows significantly reduced potency (IC50 = 19.72 µM), highlighting the critical role of the –CF3 group in enhancing activity .

Comparison with Halogen-Substituted Isoxazoles

Fluorinated isoxazoles demonstrate enhanced anti-cancer activity over chlorinated analogues. For example, a fluorophenyl-substituted isoxazole derivative exhibited an IC50 of 7.66 µg/mL against Hep3B liver cancer cells, outperforming its chlorophenyl counterpart (IC50 = 23 µg/mL) . The –SF5 group in the target compound, being more electronegative than fluorine, may further amplify this effect through stronger hydrophobic interactions or improved membrane permeability.

Anti-Inflammatory Activity

Compounds with 3,4-dimethoxyphenyl groups, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibit anti-inflammatory activity (61.9% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) . While the target compound shares the 3,4-dimethoxyphenyl moiety, its benzo[c]isoxazole core and –SF5 group may alter selectivity or potency compared to oxadiazole-based derivatives.

Fungicidal Activity

Isoxazoles with electron-deficient substituents, such as 3-(4-nitrophenyl)-5-(4-methoxyphenyl)isoxazole , show potent fungicidal activity against Pythium aphanidermatum (ED50 < 100 mg/L) . The –SF5 group in the target compound, with its strong electron-withdrawing nature, may similarly disrupt fungal enzyme systems, though specific data are unavailable in the provided evidence.

Physicochemical and Structural Comparisons

Substituent Effects

  • Methoxy Groups : The 3,4-dimethoxyphenyl group enhances solubility and π-π stacking interactions, as seen in curcumin analogues with methoxy-substituted benzylidene groups exhibiting potent antioxidant and tyrosinase-inhibitory activities .
  • Electron-Withdrawing Groups : The –SF5 group’s high electronegativity and lipophilicity may surpass the effects of –CF3 or halogens in improving metabolic stability and target affinity .

Structural Analogues

  • 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole : A close structural analogue with a phenyl group at position 3 instead of 3,4-dimethoxyphenyl. The absence of methoxy groups likely reduces solubility but highlights the –SF5 group’s contribution to bioactivity .

Data Tables

Table 1: Anti-Cancer Activity of Selected Isoxazole Derivatives

Compound Substituents IC50 (µM or µg/mL) Target Cell Line Reference
Target Compound 3,4-Dimethoxyphenyl, –SF5 Data not provided Not tested
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4-CF3 isoxazole (2g) 3,4-Dimethoxyphenyl, –CF3, thiophene 2.63 µM MCF-7
Fluorophenyl-substituted isoxazole Fluorophenyl 7.66 µg/mL Hep3B

Table 2: Anti-Inflammatory and Fungicidal Activities

Compound Activity (% Inhibition or ED50) Target Organism/Cell Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 61.9% inhibition (20 mg/kg) Inflammation model
3-(4-Nitrophenyl)-5-(4-methoxyphenyl)isoxazole ED50 < 100 mg/L Pythium aphanidermatum

Q & A

Q. What are the key synthetic pathways for preparing 3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as cyclization of substituted precursors. For example, oxime intermediates (e.g., 3,4-dimethoxyphenyl oxime) can be generated under alkaline conditions and reacted with halogenating agents (e.g., Cl₂) to form reactive intermediates. Subsequent cyclization with fluorinated reagents (e.g., SF₅-containing compounds) may yield the target structure. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (controlled exothermic reactions), and catalyst selection (e.g., Pd-based catalysts for coupling steps). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; SF₅ group effects on aromatic protons).
  • IR : Detect functional groups (e.g., C-O stretching of methoxy groups at ~1250 cm⁻¹, SF₅ asymmetric stretching at ~750 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in related benzo[c]isoxazole derivatives .
  • HPLC-MS : Verify purity and molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated and aromatic intermediates.
  • Store in inert atmospheres (argon) to prevent degradation.
  • Refer to safety data sheets (SDS) for flammability and reactivity hazards, particularly with SF₅ groups, which may release HF under hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the SF₅ group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors). Use software like AutoDock Vina to assess binding affinity, focusing on hydrophobic pockets where the pentafluorosulfanyl group may anchor .

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo activity) be resolved for this compound?

  • Methodological Answer :
  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ in cell lines vs. LD₅₀ in animal models).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.
  • Receptor specificity assays : Compare binding to off-target receptors (e.g., GPCRs vs. kinases) using competitive binding assays .

Q. What strategies improve the compound’s stability under physiological conditions for drug development?

  • Methodological Answer :
  • Prodrug design : Mask reactive groups (e.g., esterify methoxy groups to reduce hydrolysis).
  • Nanoencapsulation : Use liposomes or polymeric nanoparticles to enhance solubility and protect the SF₅ group from aqueous degradation.
  • pH-dependent formulations : Adjust buffer systems to stabilize the compound in biological matrices .

Q. How does the electronic interplay between 3,4-dimethoxyphenyl and pentafluorosulfanyl groups influence photophysical properties?

  • Methodological Answer :
  • UV-Vis spectroscopy : Measure absorbance shifts (e.g., bathochromic shifts due to SF₅’s electron-withdrawing effect).
  • Fluorescence quenching studies : Assess intramolecular charge transfer using Stern-Volmer plots.
  • TD-DFT simulations : Model excited-state behavior to correlate with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.